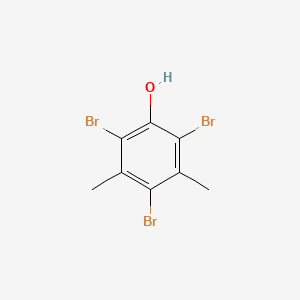
2,4,6-Tribromo-3,5-dimethylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tribromo-3,5-dimethylphenol is a brominated derivative of phenol with the molecular formula C8H7Br3O. This compound is known for its significant applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of three bromine atoms and two methyl groups attached to a phenol ring, which imparts unique chemical properties to the compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,4,6-Tribromo-3,5-dimethylphenol can be synthesized through the bromination of 3,5-dimethylphenol. The reaction typically involves the controlled addition of elemental bromine to 3,5-dimethylphenol in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is exothermic and requires careful temperature control to prevent over-bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Tribromo-3,5-dimethylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form debrominated phenol derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like zinc dust or sodium borohydride.
Major Products Formed
Substitution: Formation of hydroxyl or amino-substituted phenols.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of debrominated phenol derivatives.
Aplicaciones Científicas De Investigación
2,4,6-Tribromo-3,5-dimethylphenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other brominated compounds.
Biology: Studied for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of flame retardants, wood preservatives, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2,4,6-tribromo-3,5-dimethylphenol involves its interaction with various molecular targets and pathways. It is known to bind to specific proteins and enzymes, altering their activity and leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in microbial growth, contributing to its antimicrobial properties .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tribromophenol: Similar in structure but lacks the methyl groups, used as a fungicide and wood preservative.
2,4,6-Tribromotoluene: Contains a toluene group instead of a phenol group, used in organic synthesis.
3-Hydroxy-2,4,6-tribromobenzyl alcohol: Contains a hydroxyl group on the benzyl position, used in chemical research .
Uniqueness
2,4,6-Tribromo-3,5-dimethylphenol is unique due to the presence of both bromine and methyl groups on the phenol ring, which imparts distinct chemical and biological properties. Its specific structure allows for unique interactions with biological targets, making it valuable in various research and industrial applications .
Propiedades
Número CAS |
58170-32-4 |
|---|---|
Fórmula molecular |
C8H7Br3O |
Peso molecular |
358.85 g/mol |
Nombre IUPAC |
2,4,6-tribromo-3,5-dimethylphenol |
InChI |
InChI=1S/C8H7Br3O/c1-3-5(9)4(2)7(11)8(12)6(3)10/h12H,1-2H3 |
Clave InChI |
OXUOISZCFYHEAT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1Br)O)Br)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


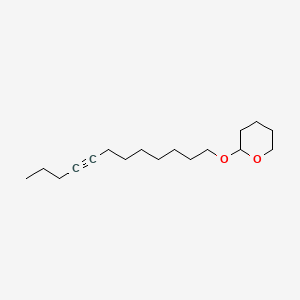
![2,3,5,6-Tetrafluoro-4-[(E)-(2,4,6-trimethylphenyl)diazenyl]pyridine](/img/structure/B13412779.png)
![Tert-butyl 3-[4-(aminomethyl)-4,5,5-trimethyl-1,3,2-dioxaborolan-2-yl]-4-chlorobenzoate](/img/structure/B13412801.png)
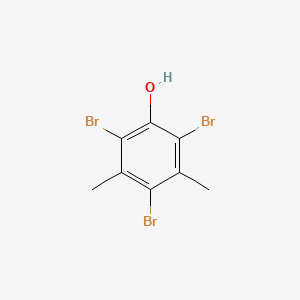
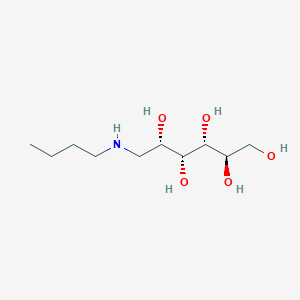
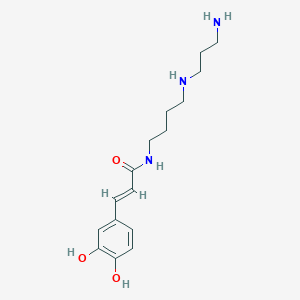
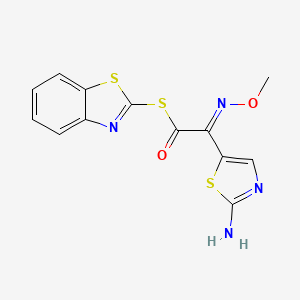
![N-[3-[(5-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide](/img/structure/B13412827.png)

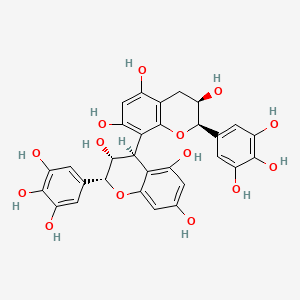
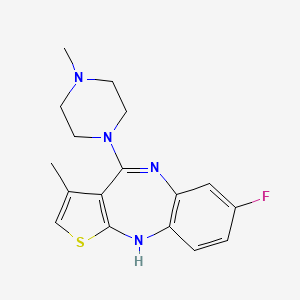

![acetic acid;(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13412857.png)
![(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carbaldehyde](/img/structure/B13412865.png)
